molecular formula C11H16N2O2S B068677 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide CAS No. 185057-53-8

4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide

Cat. No.: B068677
CAS No.: 185057-53-8
M. Wt: 240.32 g/mol
InChI Key: QSNKBVTUDHWNIA-UHFFFAOYSA-N
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Description

4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide is a chemical compound that features a benzene ring substituted with a methyl group and a sulfonamide group, which is further attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide typically involves the sulfonation of 4-methylbenzenesulfonyl chloride with pyrrolidine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted organic synthesis (MAOS) has also been explored to increase synthetic efficiency and support green chemistry initiatives .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound for its target .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-N-(pyrrolidin-2-yl)benzene-1-sulfonamide: Similar structure but with the pyrrolidine ring attached at a different position.

    4-Methyl-N-(piperidin-3-yl)benzene-1-sulfonamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    4-Methyl-N-(morpholin-3-yl)benzene-1-sulfonamide: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

Uniqueness

4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide is unique due to the specific positioning of the pyrrolidine ring, which can influence its binding properties and biological activity. The presence of the methyl group on the benzene ring can also affect the compound’s reactivity and interaction with biological targets .

Biological Activity

4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanism of action, and applications based on various research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C11_{11}H16_{16}N2_2O2_2S
  • Molecular Weight : Approximately 240.32 g/mol
  • Functional Groups : Sulfonamide group, pyrrolidine ring, and a methyl substituent on the benzene ring.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. The pyrrolidine ring enhances the binding affinity and selectivity for these targets.

Medicinal Chemistry

This compound serves as a scaffold for developing new drugs targeting the central nervous system and various receptors. Its structural properties allow it to mimic natural substrates in enzyme inhibition studies, which is crucial for drug design.

In Vitro Studies

Research indicates that this compound exhibits significant biological activities:

Study on Enzyme Inhibition

In a study investigating the inhibition of carbonic anhydrases (CAs), it was found that similar sulfonamide derivatives exhibited high binding affinities toward various isoforms of CAs. This suggests that this compound could also demonstrate inhibitory effects on these enzymes, which play critical roles in physiological processes such as respiration and acid-base balance .

Compound NameBinding AffinityTarget Enzyme
Compound AHighCA I
Compound BModerateCA II
This compoundTBDTBD

Pharmacokinetic Considerations

Pharmacokinetic parameters are essential for understanding the biological activity of compounds. Theoretical studies using models like ADME/PK have suggested that this compound may exhibit favorable absorption and permeability characteristics, which are crucial for effective therapeutic applications .

Properties

IUPAC Name

4-methyl-N-pyrrolidin-3-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-9-2-4-11(5-3-9)16(14,15)13-10-6-7-12-8-10/h2-5,10,12-13H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNKBVTUDHWNIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611456
Record name 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185057-53-8
Record name 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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